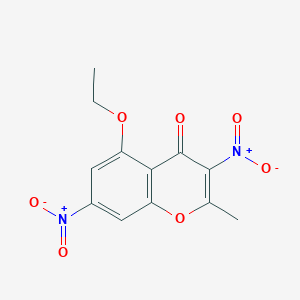![molecular formula C18H28N4O3S B5580873 3-(2-ethylbutyl)-8-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5580873.png)
3-(2-ethylbutyl)-8-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-ethylbutyl)-8-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C18H28N4O3S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.18821194 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- The synthesis and evaluation of a series of compounds, including spirooxazolidinones and spiropiperidines, have been developed for potential therapeutic applications. These compounds have shown promising activities as antihypertensive agents, highlighting their significance in medical chemistry and drug discovery processes (Caroon et al., 1981). Furthermore, the development of novel synthetic routes to create diverse derivatives of carbo(hetero)cyclospirobutanoic lactones and thiazoles has expanded the chemical toolkit available for pharmaceutical development, offering new pathways for the creation of drugs with potentially unique modes of action (Kuroyan et al., 1995).
Antiviral Activities
- Recent studies have focused on the design, synthesis, and evaluation of spirothiazolidinones for their antiviral properties. Notably, certain derivatives have demonstrated significant activity against influenza A/H3N2 virus, highlighting the potential of these compounds in treating viral infections (Apaydın et al., 2021). Additionally, other spirothiazolidinones were found to inhibit human coronavirus, suggesting their utility in the development of treatments for coronavirus-related diseases (Apaydın et al., 2019).
Anticancer and Antidiabetic Potential
- The exploration of spirothiazolidines and their analogs for anticancer and antidiabetic activities has yielded promising results. Certain compounds have shown significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as potent inhibitory effects on alpha-amylase and alpha-glucosidase, indicating their potential as therapeutic agents for cancer and diabetes (Flefel et al., 2019).
Conformational Analysis and Receptor Antagonism
- Studies on spirolactams and spiropiperidines have also contributed to understanding the conformational aspects of these molecules and their interactions with biological targets. This research has implications for the design of drugs with specific receptor affinities, enhancing the precision of therapeutic interventions (Fernandez et al., 2002).
Properties
IUPAC Name |
3-(2-ethylbutyl)-8-[2-(methylamino)-1,3-thiazole-4-carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S/c1-4-13(5-2)10-22-12-18(25-17(22)24)6-8-21(9-7-18)15(23)14-11-26-16(19-3)20-14/h11,13H,4-10,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHVAKNCYCLBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CC2(CCN(CC2)C(=O)C3=CSC(=N3)NC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-biphenylcarboxamide hydrochloride](/img/structure/B5580804.png)
![N-(4-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5580805.png)
![9-[(4-chlorophenyl)(hydroxy)acetyl]-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580808.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5580811.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B5580822.png)

![2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5580831.png)

![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-3-piperidinecarboxamide](/img/structure/B5580843.png)
![3-methoxy-N-(2,2,2-trichloro-1-{[(2-pyridinylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B5580857.png)
![methyl 2-[(8-cyclopentyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5580868.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide](/img/structure/B5580895.png)
